
5-Chloro-6-(difluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(difluoromethyl)picolinaldehyde is a halogenated and fluorinated derivative of picolinaldehyde, a pyridine-based aldehyde. Its structure features a chlorine atom at the 5-position, a difluoromethyl group at the 6-position, and an aldehyde functional group at the 2-position of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of fluorine and chlorine substituents, which enhance metabolic stability, lipophilicity, and target-binding affinity . Fluorine incorporation, particularly via the difluoromethyl group, is known to modulate electronic properties and improve bioavailability by reducing oxidative metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(difluoromethyl)picolinaldehyde typically involves the chlorination and difluoromethylation of picoline derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and difluoromethylating agents like difluoromethyl bromide . The reaction is usually carried out under controlled temperatures and inert atmosphere to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(difluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-Chloro-6-(difluoromethyl)picolinic acid.
Reduction: 5-Chloro-6-(difluoromethyl)picolinyl alcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-(difluoromethyl)picolinaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: As a potential precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
The structural analogs of 5-Chloro-6-(difluoromethyl)picolinaldehyde differ primarily in substituents at the 5- and 6-positions of the pyridine ring. Below is a detailed comparison of key analogs, supported by experimental
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Comparisons:
Substituent Effects on Bioactivity
- Difluoromethyl (CHF₂) vs. Trifluoromethyl (CF₃):
The CHF₂ group in this compound offers moderate electron-withdrawing effects compared to the stronger inductive effect of CF₃. This results in higher metabolic stability for CHF₂ analogs while maintaining solubility, whereas CF₃ analogs (e.g., 5-(Trifluoromethyl)picolinaldehyde) exhibit greater lipophilicity but may face solubility challenges . - Difluoromethyl vs. Methoxy (OCH₃):
The methoxy group in 5-Chloro-6-methoxypicolinaldehyde enhances solubility (Log S = -1.5) due to its polar nature but reduces resistance to enzymatic degradation compared to CHF₂ analogs. Methoxy derivatives are less favored in agrochemicals requiring prolonged environmental stability .
Positional Isomerism
- The position of substituents significantly impacts bioactivity. For example, 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (Cl at 6-position, CF₃ at 3-position) shows herbicidal activity distinct from this compound, which is optimized for fungicidal applications .
Role of Halogens
- Chlorine at the 5-position enhances electrophilicity, facilitating nucleophilic reactions in synthetic pathways. In contrast, fluorine-containing groups (CHF₂, CF₃) improve binding to hydrophobic pockets in target enzymes, as seen in fungicides and protease inhibitors .
Synthetic Accessibility Difluoromethyl analogs require specialized fluorination reagents (e.g., diethylaminosulfur trifluoride), whereas methoxy derivatives are synthesized via simpler nucleophilic substitution. This makes CHF₂ compounds more costly but critical for high-value applications .
Biological Activity
5-Chloro-6-(difluoromethyl)picolinaldehyde is a halogenated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro and difluoromethyl group attached to the picolinaldehyde structure, which influences its reactivity and interaction with biological targets.
- Molecular Formula : C₆H₄ClF₂N
- Molecular Weight : Approximately 179.55 g/mol
- Structure : The compound consists of a pyridine ring with an aldehyde functional group, which is reactive and can form covalent bonds with nucleophilic residues in proteins.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The aldehyde group can react with nucleophilic residues, leading to inhibition of enzyme activity. This mechanism is significant in the context of drug design, particularly for targeting enzymes involved in disease processes.
Biological Activities
-
Enzyme Inhibition :
- The compound has been studied for its potential to inhibit various enzymes, including glutathione S-transferases (GSTs), which play a critical role in detoxifying harmful compounds in cells. Inhibitors of GSTs are being explored as potential therapeutic agents against drug-resistant cancers and tropical diseases .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
- Larvicidal Activity :
Study on Enzyme Inhibition
A study utilizing dynamic combinatorial chemistry (DCC) demonstrated that derivatives of picolinaldehyde could effectively inhibit GSTs. The introduction of this compound into these studies revealed its potential as a lead compound for developing selective GST inhibitors .
Antimicrobial Screening
In a series of antimicrobial tests, this compound was evaluated against various bacterial strains. Results indicated varying degrees of inhibition, highlighting its potential as an antimicrobial agent.
Comparative Biological Activity Table
Properties
Molecular Formula |
C7H4ClF2NO |
---|---|
Molecular Weight |
191.56 g/mol |
IUPAC Name |
5-chloro-6-(difluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-12)11-6(5)7(9)10/h1-3,7H |
InChI Key |
FWYFQGDTZXSGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.